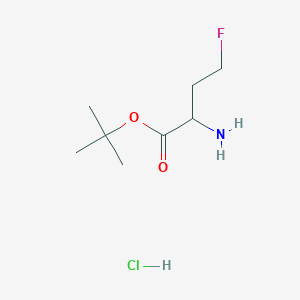

Tert-butyl 2-amino-4-fluorobutanoate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

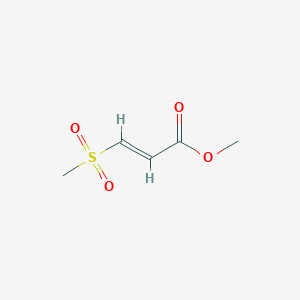

“Tert-butyl 2-amino-4-fluorobutanoate;hydrochloride” is a chemical compound with the IUPAC name “tert-butyl 2-amino-4-fluorobutanoate hydrochloride”. It has a molecular weight of 213.68 g/mol .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H16FNO2.ClH/c1-8(2,3)12-7(11)6(10)4-5-9;/h6H,4-5,10H2,1-3H3;1H . This provides a standardized textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

“Tert-butyl 2-amino-4-fluorobutanoate;hydrochloride” is a powder with a molecular weight of 213.68 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 and a topological polar surface area of 52.3 Ų .科学的研究の応用

Synthesis and Inhibitors

Tert-butyl 2-amino-4-fluorobutanoate hydrochloride has been utilized in the synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids, which are potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). These compounds exhibit competitive reversible inhibition and have been explored for mapping the active site of GABA-T, suggesting their potential in designing drugs targeting neurological disorders (Silverman, Durkee, & Invergo, 1986).

Antimalarial Activity

A series of 4'-fluoro and 4'-chloro analogues of amodiaquine, synthesized to modify the "metabolic alert" of the 4-aminophenol group, were evaluated for antimalarial activity. These analogues were developed to address the toxicity concerns associated with amodiaquine, demonstrating the compound's role in creating safer and more effective antimalarial agents (O’Neill et al., 2009).

Fluorinated Amino Acids and NMR Sensitivity

Perfluoro-tert-butyl homoserine, a highly fluorinated amino acid derivative, has been shown to stabilize proteins and complexes, offering novel methods for the selective detection of specific molecular events via 19F NMR. This demonstrates the compound's applicability in biochemistry and molecular biology for probing protein functions and interactions in complex solutions (Tressler & Zondlo, 2017).

Environmental Studies

In environmental chemistry, the hydrolysis of terbufos, an organophosphorus pesticide, was studied to identify major degradation products and understand the mechanisms involved. This research highlights the compound's relevance in assessing the environmental impact of pesticide degradation products and their toxicity (Hong, Win, & Pehkonen, 1998).

Solvent Interactions

The solute-solvent interactions of amino acids and ionic liquids were explored in a study that included 1-butyl-3-methylimidazolium tetrafluoroborate [Bmim][BF4], shedding light on the molecular interactions in ternary systems. This research is significant for understanding the physicochemical properties of amino acids in various solvents, which has implications for biochemical and industrial processes (Rafiee & Frouzesh, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

特性

IUPAC Name |

tert-butyl 2-amino-4-fluorobutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2.ClH/c1-8(2,3)12-7(11)6(10)4-5-9;/h6H,4-5,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNNRBLFICSRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCF)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2598405.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)

![(Z)-methyl 2-(6-((3-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2598409.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2598411.png)

![1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2598412.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate](/img/structure/B2598415.png)

![Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2598421.png)